tert-butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride
CAS No.: 1216965-92-2
Cat. No.: VC11852090
Molecular Formula: C15H25Cl2NO3
Molecular Weight: 338.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216965-92-2 |
|---|---|
| Molecular Formula | C15H25Cl2NO3 |
| Molecular Weight | 338.3 g/mol |
| IUPAC Name | 1-(tert-butylamino)-3-[2-(4-chlorophenoxy)ethoxy]propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C15H24ClNO3.ClH/c1-15(2,3)17-10-13(18)11-19-8-9-20-14-6-4-12(16)5-7-14;/h4-7,13,17-18H,8-11H2,1-3H3;1H |
| Standard InChI Key | XMYLJBUWFKTAQI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NCC(COCCOC1=CC=C(C=C1)Cl)O.Cl |
| Canonical SMILES | CC(C)(C)NCC(COCCOC1=CC=C(C=C1)Cl)O.Cl |
Introduction
tert-Butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride is a chemical compound with the CAS number 1216965-92-2. It is a hydrochloride salt of an amine, featuring a complex structure that includes a tert-butyl group, a hydroxypropyl chain, and a 4-chlorophenoxy moiety linked via an ethoxy bridge. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Molecular Formula and Weight:
-
Molecular Formula: Not explicitly detailed in the search results, but it can be inferred based on the structure.
-
Molecular Weight: Approximately 338.3 g/mol, as reported for similar compounds .
Synthesis and Preparation
The synthesis of tert-Butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride likely involves several steps, including the formation of the hydroxypropyl chain, introduction of the ethoxy and 4-chlorophenoxy groups, and finally, the attachment of the tert-butyl amine group. The hydrochloride salt is typically formed by reacting the amine with hydrochloric acid.
Applications and Uses
While specific applications for tert-Butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride are not detailed in the search results, compounds with similar structures are often used in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis. The presence of the 4-chlorophenoxy group suggests potential biological activity.
Safety and Handling
Handling of tert-Butyl({3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl})amine hydrochloride requires caution due to its potential irritant properties and the corrosive nature of hydrochloride salts. It is advisable to follow standard laboratory safety protocols, including wearing protective gear and ensuring proper ventilation.
Future Research Directions:
Further studies could focus on the biological activity of this compound, its potential applications in drug development, and its environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume